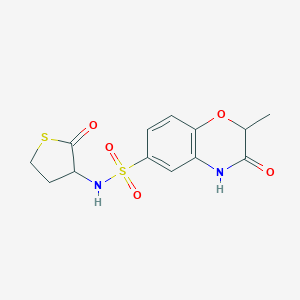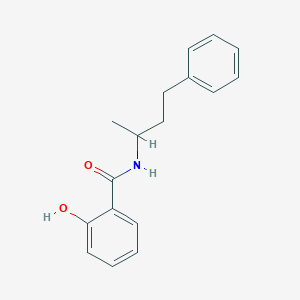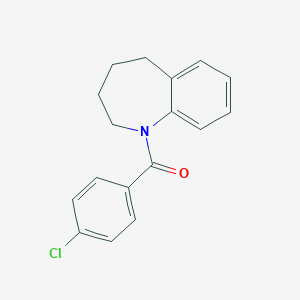![molecular formula C16H14F3NO2 B270686 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide, also known as TFPP, is a synthetic compound that has gained attention in the scientific community due to its potential use as a research tool. TFPP is a derivative of fenofibrate, a drug used to treat high cholesterol levels. However, TFPP has different properties than fenofibrate, making it a unique compound with potential applications in scientific research.
Wirkmechanismus
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide activates PPARs by binding to their ligand-binding domain, leading to conformational changes that allow for the recruitment of coactivator proteins. This results in the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide treatment can lead to changes in lipid metabolism, including increased fatty acid oxidation and decreased triglyceride levels. Additionally, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to improve insulin sensitivity and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide in lab experiments is its ability to selectively activate PPARα and PPARγ without affecting other PPAR isoforms. This allows for the specific study of the biological processes regulated by these receptors. However, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide's synthetic nature may limit its use in certain experiments, as natural ligands may be preferred in some cases.
Zukünftige Richtungen
1. Investigating the role of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide in regulating lipid metabolism and glucose homeostasis in human cells and tissues.
2. Exploring the potential therapeutic applications of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide in treating metabolic disorders such as diabetes and obesity.
3. Studying the effects of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide on inflammation and immune function.
4. Developing more selective PPAR agonists based on the structure of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide.
5. Investigating the potential of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide as a tool for studying the role of PPARs in cancer biology.
Synthesemethoden
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide can be synthesized through a multistep process starting from commercially available materials. The first step involves the preparation of 3-(trifluoromethyl)benzaldehyde, which is then reacted with phenol to form 2-phenoxy-3-(trifluoromethyl)benzaldehyde. Finally, the aldehyde group is reduced to form the desired product, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide has been used in several scientific studies as a research tool due to its ability to activate peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ). PPARs are transcription factors that play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide's ability to activate PPARs makes it a potential candidate for studying these biological processes.
Eigenschaften
Produktname |
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide |
|---|---|
Molekularformel |
C16H14F3NO2 |
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C16H14F3NO2/c1-11(22-14-8-3-2-4-9-14)15(21)20-13-7-5-6-12(10-13)16(17,18)19/h2-11H,1H3,(H,20,21) |
InChI-Schlüssel |
NTSZCBNHKYZDJK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)

![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)

![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
